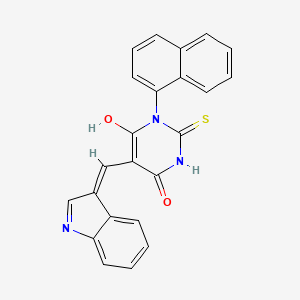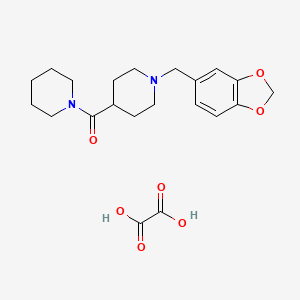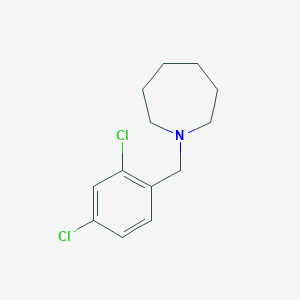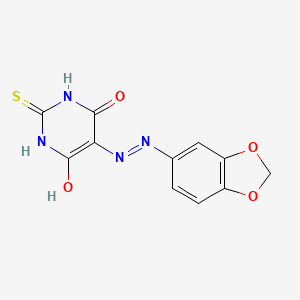![molecular formula C21H27N3O2 B6038239 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6038239.png)
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases and disorders.
Wirkmechanismus
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide involves its ability to interact with various targets in the body, including enzymes and receptors. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It also interacts with receptors in the brain to improve cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to reduced cell proliferation and induction of apoptosis. In inflammation research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to reduce the production of inflammatory cytokines, leading to reduced inflammation. In neurological disorder research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide in lab experiments is its ability to selectively target specific enzymes and receptors, making it a useful tool for studying the mechanisms of various diseases and disorders. However, one limitation of using 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide in lab experiments is its potential toxicity, which must be carefully monitored to avoid adverse effects.
Zukünftige Richtungen
For research on 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide include further studies on its potential use in the treatment of various diseases and disorders, as well as studies on its toxicity and safety. Additionally, research on the development of new compounds based on 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide may lead to the discovery of more effective treatments for various diseases and disorders.
Synthesemethoden
The synthesis method of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide involves the reaction of 3-methylphenol with 4-(4-methyl-1-piperazinyl)aniline in the presence of propionyl chloride. The resulting compound is then purified through recrystallization to obtain 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been studied for its potential use in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders. In cancer research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-5-4-6-20(15-16)26-17(2)21(25)22-18-7-9-19(10-8-18)24-13-11-23(3)12-14-24/h4-10,15,17H,11-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGXAVBAVOSEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6038159.png)

![5,5-diethyl-2-[(4-methoxybenzyl)imino]-1-methyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038166.png)
![ethyl 5-[4-(dimethylamino)benzylidene]-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6038170.png)
![1-(3-chlorophenyl)-3-[4-(2-furoyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B6038175.png)



![3,3-dimethyl-5-{2-[(5-methyl-2-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B6038206.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide](/img/structure/B6038215.png)

![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6038228.png)

![2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6038251.png)